molecular formula C17H15N3OS B12937610 N-(Benzo[d]thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide

N-(Benzo[d]thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide

Cat. No.: B12937610
M. Wt: 309.4 g/mol
InChI Key: QUNNSFMOQKVCJH-UHFFFAOYSA-N
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Description

N-(Benzo[d]thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a benzothiazole moiety fused with a tetrahydroisoquinoline ring, making it a versatile candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzo[d]thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with anthranilic acid derivatives. The reaction conditions often include the use of coupling agents such as 1-(2-chloroethyl)piperidine hydrochloride or 4-(2-chloroethyl)morpholine hydrochloride . The purity of the synthesized compounds is usually confirmed through C, H, and N analysis, and the structure is analyzed using IR, 1H, 13C NMR, and mass spectral data .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(Benzo[d]thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(Benzo[d]thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Benzo[d]thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response . Molecular docking studies have shown that this compound can bind to protein receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(Benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(Benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N-(Benzo[d]thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothiazole moiety with a tetrahydroisoquinoline ring makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C17H15N3OS

Molecular Weight

309.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide

InChI

InChI=1S/C17H15N3OS/c21-16(12-5-3-4-11-8-9-18-10-13(11)12)20-17-19-14-6-1-2-7-15(14)22-17/h1-7,18H,8-10H2,(H,19,20,21)

InChI Key

QUNNSFMOQKVCJH-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C=CC=C2C(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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